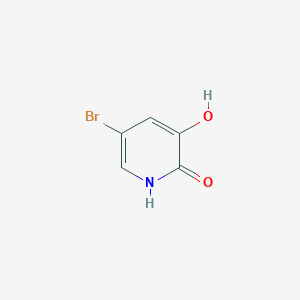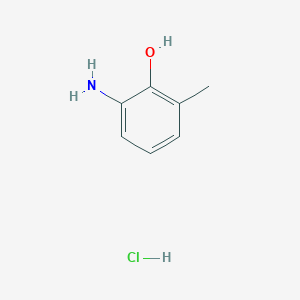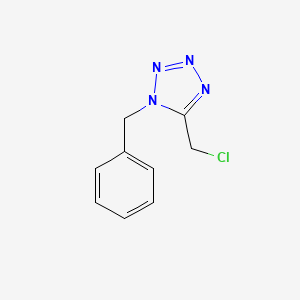
5-Bromopyridine-2,3-diol
Overview
Description
5-Bromopyridine-2,3-diol is an organic compound with the molecular formula C5H4BrNO2 It is a brominated derivative of pyridine, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and a bromine atom at the 5 position
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to pyridine, a common motif in many bioactive compounds .
Mode of Action
Bromopyridines are often used in medicinal chemistry as building blocks for the synthesis of more complex molecules, where the bromine atom serves as a handle for further functionalization .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can greatly influence its pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
5-Bromopyridine-2,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the influenza 2009 pH1N1 endonuclease, where this compound acts as an inhibitor . This interaction highlights its potential as an antiviral agent. Additionally, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving influenza A virus, this compound demonstrated antiviral activity by inhibiting the viral polymerase acidic protein N-terminal endonuclease domain . This inhibition disrupts the viral replication process, thereby reducing the viral load in infected cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of the influenza endonuclease, chelating the metal ions required for the enzyme’s activity . This binding inhibits the enzyme’s function, preventing the cleavage of viral RNA and ultimately hindering viral replication. Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, such as refrigeration In vitro studies have shown that this compound maintains its inhibitory activity against influenza endonuclease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses of the compound may lead to toxic or adverse effects It is essential to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential side effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites . These metabolic transformations can influence the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is known to permeate cell membranes and distribute within various cellular compartments . It may interact with transporters and binding proteins that facilitate its uptake and localization. Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopyridine-2,3-diol can be synthesized through several methods. One common approach involves the bromination of pyridine-2,3-diol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or modify the hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-2,3-pyridinedione.
Reduction: Formation of 2,3-dihydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromopyridine-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-hydroxy-2(1H)-pyridone
- 5-Bromo-3-hydroxypyridin-2(1H)-one
- 5-Bromopyridin-2-ol
Uniqueness
5-Bromopyridine-2,3-diol is unique due to the presence of two hydroxyl groups and a bromine atom, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions and applications compared to other brominated pyridine derivatives.
Properties
IUPAC Name |
5-bromo-3-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXUHWCODHRHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502663 | |
| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34206-49-0 | |
| Record name | 5-Bromo-3-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)




